molecular formula C4H12NO3P B1668507 [(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid CAS No. 133345-68-3

[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid

Cat. No. B1668507
M. Wt: 153.12 g/mol
InChI Key: FUUPFUIGNBPCAY-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 44532 a GABAB receptor agonist. CGP 44532 is hedonically neutral and reduces cocaine-induced enhancement of reward.

Scientific Research Applications

Metabolic Disorder Studies

A metabolic disorder characterized by excessive excretion of β-alanine, 3-hydroxypropionic acid, R- and S-3-amino and 3-hydroxyisobutyric acids, and S-2-(hydroxymethyl)butyric acid, potentially due to deficient activities of malonic, methylmalonic, and ethylmalonic semialdehyde dehydrogenases, has been identified. This disorder suggests that both R- and S-methylmalonic semialdehydes might be equally affected, indicating a possible relation to the metabolism of [(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid or its derivatives (Pollitt, Green, & Smith, 1985).

Neurological Studies

The clinical features and outcomes of patients with antibodies to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) have been documented, showing various neurological manifestations such as limbic encephalitis and multifocal/diffuse encephalopathy. This suggests a potential interest in the role of similar compounds or derivatives in neurological conditions and autoimmune encephalitis (Höftberger et al., 2015).

Metabolic Pathway Characterization

The molecular characterization of methylmalonate semialdehyde dehydrogenase deficiency, which involves the metabolism of compounds similar to [(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid, highlights the importance of understanding the metabolic pathways and potential disruptions in the L-valine catabolic pathway (Chambliss et al., 2000).

Study of Organic Acidurias

Investigating classical organic acidurias, such as methylmalonic aciduria, propionic aciduria, and isovaleric aciduria, and their impact on neurological outcomes, may shed light on related metabolic disorders and the role of similar compounds or derivatives in these conditions (Nizon et al., 2013).

properties

CAS RN

133345-68-3

Product Name

[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

IUPAC Name

[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid

InChI

InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

FUUPFUIGNBPCAY-SCSAIBSYSA-N

Isomeric SMILES

CP(=O)(C[C@@H](CN)O)O

SMILES

CP(=O)(CC(CN)O)O

Canonical SMILES

CP(=O)(CC(CN)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-amino-2-(S)-hydroxypropyl-methyl-phosphinic acid
CGP 44532
CGP-44532

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid
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[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid
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[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid
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[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid
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[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid
Reactant of Route 6
[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid

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